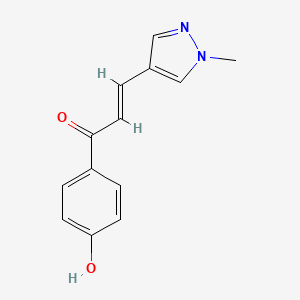
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. Curcumin has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is complex and involves multiple pathways. The compound has been shown to inhibit various enzymes and transcription factors involved in inflammation, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-kB), and tumor necrosis factor-alpha (TNF-α). This compound also activates various signaling pathways involved in cell survival, such as the PI3K/Akt pathway, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. The compound has also been shown to have neuroprotective effects and to improve cognitive function in Alzheimer's disease patients. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic patients.
Advantages and Limitations for Lab Experiments
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. However, the compound has poor bioavailability, which limits its effectiveness in vivo. Additionally, this compound has poor stability and can degrade rapidly under certain conditions, making it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of (E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, including improving its bioavailability and stability, exploring its potential as a therapeutic agent for various diseases, and investigating its potential as a drug delivery system. Additionally, further research is needed to understand the complex mechanisms of action of this compound and its potential interactions with other drugs. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biosynthesis. The most common method of synthesis is through the extraction of this compound from the rhizome of the Curcuma longa plant. The extraction process involves the use of solvents such as ethanol, methanol, or acetone to extract the compound from the plant material.
Scientific Research Applications
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer effects, making it a promising therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)2-7-13(17)11-3-5-12(16)6-4-11/h2-9,16H,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSIHWGBLPSSR-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


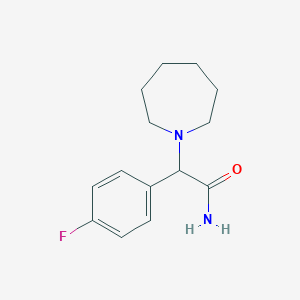
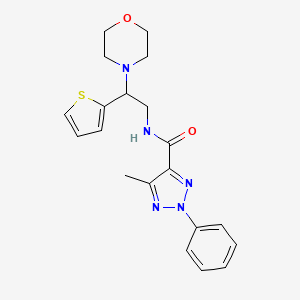
![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)
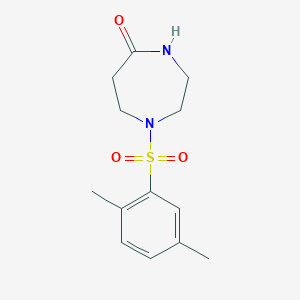


![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
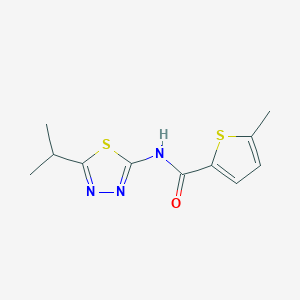
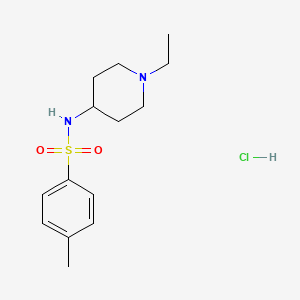
![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)
![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)
